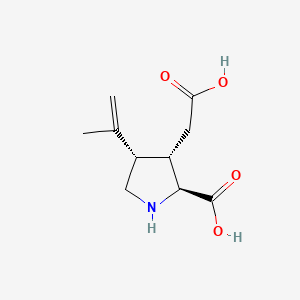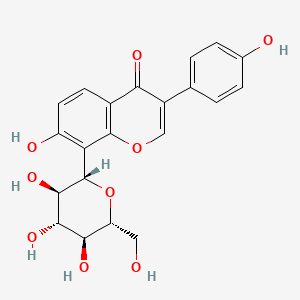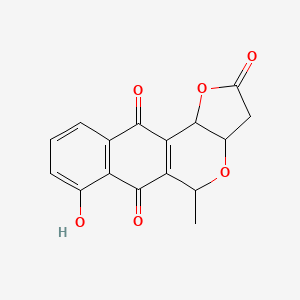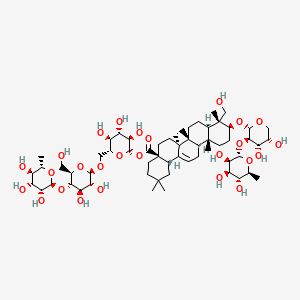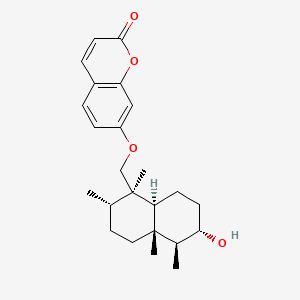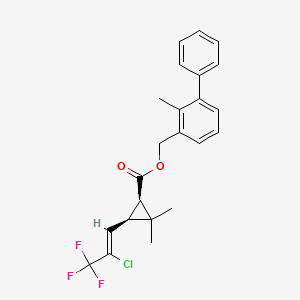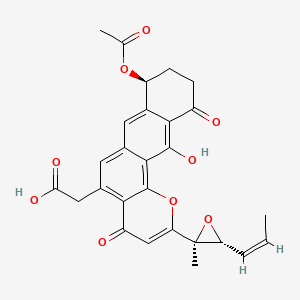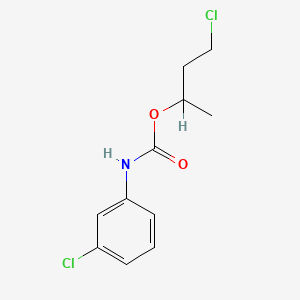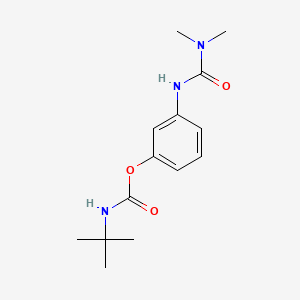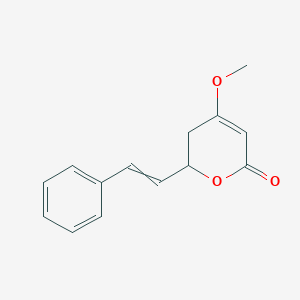
Kavain
Übersicht
Beschreibung
Kavain is a naturally occurring compound found predominantly in the roots of the kava plant (Piper methysticum). It is one of the main kavalactones responsible for the psychoactive and medicinal properties of kava. This compound has been traditionally used for its anxiolytic, sedative, and muscle-relaxant effects. Its chemical structure is defined as 4-Methoxy-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one .
Wissenschaftliche Forschungsanwendungen
Kavain has been extensively studied for its potential therapeutic applications:
Chemistry: this compound is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: It is studied for its effects on cellular processes and enzyme interactions.
Medicine: this compound is investigated for its anxiolytic, sedative, and anticonvulsive properties. It has shown potential in treating anxiety disorders, insomnia, and epilepsy.
Industry: this compound is used in the formulation of dietary supplements and herbal remedies. .
Wirkmechanismus
Target of Action
Kavain, a major constituent of the Kava extract, primarily targets the γ-Aminobutyric acid type A receptors (GABA A Rs) in the body . GABA A Rs are key inhibitory neurotransmitters in the central nervous system, playing a crucial role in reducing neuronal excitability .
Mode of Action
This compound interacts with GABA A Rs, potentiating their function . This compound’s effect is greater at α4β2δ than at α1β2γ2L GABA A Rs, regardless of the subunit composition .
Biochemical Pathways
This compound’s interaction with GABA A Rs leads to an enhancement of the inhibitory effects of these receptors, which can result in anxiolytic (anti-anxiety) effects . This compound also has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .
Pharmacokinetics
It is known that this compound exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time . This suggests that this compound can be widely distributed in the body and can remain in the body for a sufficient amount of time to exert its effects .
Result of Action
The potentiation of GABA A Rs by this compound can lead to a reduction in anxiety and muscle tension, as well as a promotion of sleep . This compound’s anticonvulsive properties may also contribute to its anxiolytic and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the method of preparation and extraction can affect the composition of the final Kava product, which in turn can influence the bioavailability and efficacy of this compound
Biochemische Analyse
Biochemical Properties
Kavain plays a significant role in biochemical reactions, particularly in modulating the activity of γ-aminobutyric acid type A (GABA A) receptors. It has been shown to positively modulate GABA A receptors, enhancing their activity regardless of the subunit composition . This modulation is not mediated through the classical benzodiazepine binding site, indicating a unique interaction mechanism. This compound’s interaction with GABA A receptors involves potentiation of receptor activity, which contributes to its anxiolytic effects.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in murine macrophages and THP-1 cells . This anti-inflammatory effect is dose-dependent and highlights this compound’s potential in modulating immune responses and reducing inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct interactions with biomolecules. It binds to GABA A receptors, enhancing their activity and leading to increased inhibitory neurotransmission . This binding interaction is crucial for this compound’s anxiolytic and sedative properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained modulation of GABA A receptor activity and prolonged anti-inflammatory effects . These findings suggest that this compound’s therapeutic potential may be maintained over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic and anti-inflammatory effects without significant adverse effects . At higher doses, this compound can induce sedation and potentially toxic effects. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects may occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of this compound . The metabolites of this compound can also affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. This compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites such as the central nervous system to exert its anxiolytic and sedative properties .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its target sites within cells, where it can interact with GABA A receptors and other biomolecules to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kavain can be synthesized through various chemical routes. One common method involves the condensation of 4-methoxy-2-pyrone with cinnamaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the condensation process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of kava root using solvents such as ethanol or acetone. The solvent extracts are then concentrated and purified to isolate this compound. This method ensures a high yield of this compound while maintaining its chemical integrity. The final product is typically packaged in the form of tablets, capsules, or liquid extracts for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Kavain undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound. This reaction is often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups. This can be achieved using reagents like hydrobromic acid or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydrobromic acid, other nucleophiles.
Major Products Formed
Hydroxythis compound: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
Substituted this compound Derivatives: Formed through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Kavain is part of a group of compounds known as kavalactones. Similar compounds include:
Dihydrothis compound: Structurally similar to this compound, with the only difference being the loss of a double bond at the C7 position. It shares similar pharmacological effects, including anxiolytic and sedative properties.
Methysticin: Another kavalactone with similar effects but differing in its chemical structure.
Dihydromethysticin: Similar to methysticin but with a reduced double bond.
Yangonin: A kavalactone with unique binding properties to cannabinoid receptors.
Desmethoxyyangonin: Similar to yangonin but lacking a methoxy group.
This compound stands out due to its potent inhibition of monoamine oxidase B and its unique interaction with GABA-A receptors, which contribute to its distinct anxiolytic and sedative effects.
Eigenschaften
CAS-Nummer |
500-64-1 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
4-methoxy-2-[(Z)-2-phenylethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7- |
InChI-Schlüssel |
XEAQIWGXBXCYFX-FPLPWBNLSA-N |
SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
Isomerische SMILES |
COC1=CC(=O)OC(C1)/C=C\C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
Aussehen |
Solid powder |
melting_point |
106 °C |
Key on ui other cas no. |
500-64-1 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cavain kavain kavain, (+-)-isomer kavain, (E)-(+-)-isomer kavain, (R)-(E)-isomer kavain, (R)-isomer kavaine kawain Neuronica Neuronika |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


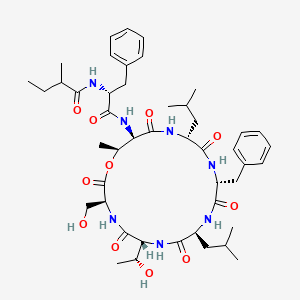
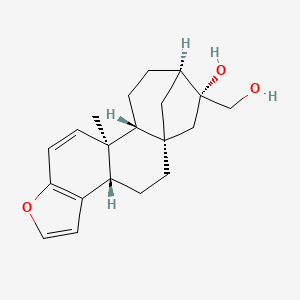
![(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate](/img/structure/B1673273.png)
